molecular formula C28H29N5O3 B2661698 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207040-99-0

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No. B2661698
CAS RN: 1207040-99-0
M. Wt: 483.572
InChI Key: NMQZOHBGJMOCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with piperazine and benzothiazole moieties, such as "2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones," have been evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests a potential research direction in exploring antimicrobial properties for the specified compound, given the similarities in chemical structure and the presence of bioactive moieties that could interact with microbial targets (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have shown significant anticancer activity in cervical cancer cells by inducing cell cycle arrest and activating p53, a crucial tumor suppressor protein. The structural features of these conjugates, particularly the presence of pyrazole and piperazine units, highlight the potential for the specified compound to be investigated for its anticancer properties (Kamal et al., 2012).

Enzyme Inhibition

Compounds featuring piperazine and pyrazole moieties have been explored for their ability to inhibit specific enzymes, such as the GyrB subunit of bacterial DNA gyrase. This is a key target in the development of antibacterial agents. The detailed design and synthesis of molecules targeting GyrB suggest a potential application for the compound in the realm of antibacterial research, particularly in the design of novel therapeutics against drug-resistant bacterial infections (Reddy et al., 2014).

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-2-21-5-8-23(9-6-21)33-27(31-11-3-4-12-31)24(18-29-33)28(34)32-15-13-30(14-16-32)19-22-7-10-25-26(17-22)36-20-35-25/h3-12,17-18H,2,13-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZOHBGJMOCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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